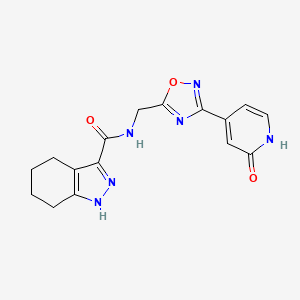
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, also known as JNJ-31020028, is a novel and selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Aplicaciones Científicas De Investigación
1. Anti-Acetylcholinesterase Activity
A study on piperidine derivatives, closely related to the compound , demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. These derivatives were synthesized and evaluated, with certain substitutions leading to increased activity. One derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed extremely potent inhibition of acetylcholinesterase, making it a candidate for antidementia agent development (Sugimoto et al., 1990).
2. Synthesis and Bioactivity of Benzamides and Metal Complexes
Research involving the synthesis of benzamides and their metal complexes, including piperidine derivatives, was conducted to explore their structural features and bioactivity. These compounds showed promising in vitro antibacterial activity against various bacterial strains. Copper complexes, in particular, exhibited higher activities compared to the free ligands (Khatiwora et al., 2013).
3. Synthesis of Piperidines for Therapeutic Applications
A formal hetero-ene reaction involving amino acid derivatives was used to synthesize trisubstituted piperidines. The product distribution and diastereoselectivity of these compounds varied based on the type of Lewis acid and nitrogen-protecting group used. This research provides valuable insights into the synthesis of piperidines, which can be applied in the development of various therapeutic agents (Laschat et al., 1996).
4. Neuroleptic Activity of Benzamides
The synthesis and evaluation of benzamides, including those with piperidine structures, for neuroleptic activity were investigated. These compounds were assessed for their potential as neuroleptics, with some showing inhibitory effects on apomorphine-induced behavior in rats. This research could contribute to the development of new treatments for psychosis (Iwanami et al., 1981).
5. Synthesis of Piperidine Derivatives for Colorimetric Sensing
Research on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar to the compound , revealed their potential in colorimetric sensing of fluoride anions. This capability, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the application of these compounds in chemical sensing technologies (Younes et al., 2020).
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-2-27-19-8-4-3-7-18(19)21(26)24-15-16-9-12-25(13-10-16)20-17(14-22)6-5-11-23-20/h3-8,11,16H,2,9-10,12-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWZUNKWBUNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[1-(3-fluoro-4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2726023.png)
![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)



